molecular formula C11H21NO3 B2511506 tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 1307800-86-7

tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B2511506
CAS No.: 1307800-86-7
M. Wt: 215.293
InChI Key: JNNOAQQODYAQBD-IUCAKERBSA-N
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Description

tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate: is a synthetic organic compound commonly used in various chemical and pharmaceutical applications. This compound features a tert-butyl ester group, which is known for its stability and resistance to hydrolysis, making it a valuable protecting group in organic synthesis.

Mechanism of Action

Target of Action

Tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, also known as (2S)-1-Boc-2-((1S)-1-Hydroxyethyl)pyrrolidine, is a compound that primarily targets various organic compounds . It is used in synthetic organic chemistry for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mode of Action

The mode of action of this compound involves the introduction of the tert-butoxycarbonyl group into various organic compounds . This process is achieved using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of tertiary butyl esters . The introduction of the tert-butoxycarbonyl group into various organic compounds alters the structure of these compounds, potentially affecting their function and interaction with other molecules .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by its chemical structure and the environment in which it is used .

Result of Action

The result of the action of this compound is the creation of a variety of organic compounds with the tert-butoxycarbonyl group . This group is often used in synthetic organic chemistry due to its unique reactivity pattern .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s action . Additionally, the compound’s stability can be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl moiety.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group in peptide synthesis is particularly noteworthy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-[(1S)-1-hydroxypropyl]pyrrolidine-1-carboxylate

Uniqueness

The unique combination of the tert-butyl ester group and the hydroxyethyl moiety in this compound provides a balance of stability and reactivity that is not commonly found in similar compounds. This makes it particularly useful in synthetic and medicinal chemistry applications.

By understanding the properties and applications of this compound, researchers and chemists can better utilize this compound in their work, leading to advancements in various scientific fields.

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOAQQODYAQBD-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307800-86-7
Record name tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
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